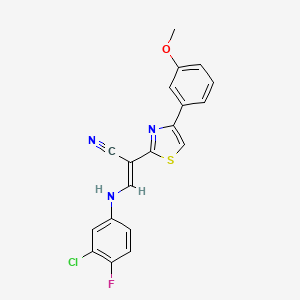

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound “(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile” features a thiazole core substituted with a 3-methoxyphenyl group at the 4-position and an acrylonitrile moiety bearing a 3-chloro-4-fluoroaniline substituent. Its E-configuration ensures planar geometry, critical for intermolecular interactions such as π-stacking and hydrogen bonding. This structural framework is common in bioactive molecules, particularly in antimicrobial and anticancer agents, due to the thiazole ring’s electron-rich nature and the acrylonitrile group’s ability to engage in covalent binding with biological targets .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3OS/c1-25-15-4-2-3-12(7-15)18-11-26-19(24-18)13(9-22)10-23-14-5-6-17(21)16(20)8-14/h2-8,10-11,23H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKYAZJZWLSSGC-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Amination: The thiazole derivative is then subjected to an amination reaction with 3-chloro-4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Isostructurality

The compound shares structural motifs with several synthesized thiazole-acrylonitrile derivatives. Key analogues include:

Key Observations :

- Halogen Effects : Chloro and fluoro substituents at the phenyl ring (e.g., 3-chloro-4-fluoro vs. 4-fluorophenyl) influence electronic properties and steric bulk, impacting binding affinity. For instance, fluorinated analogues often exhibit enhanced metabolic stability .

- Thiazole Modifications : Substitution at the thiazole 4-position (e.g., 3-methoxyphenyl vs. benzo[f]chromene) alters π-conjugation and steric accessibility. Chromene-substituted derivatives show fluorescence, suggesting imaging applications .

- Acrylonitrile Flexibility : The E-configuration is conserved across analogues to maintain planarity, critical for interactions with enzymatic active sites .

Methodological Considerations in Comparison

Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening .

Biological Activity

The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, often referred to in research contexts as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing a comprehensive overview of its mechanisms and efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 485.94 g/mol. The structure features a thiazole ring, which is known for its versatility in medicinal chemistry, particularly in developing anticancer agents.

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. The compound shows promise as an antitumor agent , with studies indicating that modifications to the thiazole moiety can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .

Table 1: Comparative Antitumor Efficacy of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A431 | < 1.98 | |

| Doxorubicin | A431 | 1.5 | Standard |

| Compound 22 | HT29 | < 1.61 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been shown to interact with the epidermal growth factor receptor (EGFR), similar to other thiazole derivatives, which leads to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits notable antimicrobial activity . Studies have shown that thiazole-containing compounds can inhibit bacterial growth effectively, comparable to established antibiotics . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by improving the compound's ability to penetrate bacterial membranes.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives found that one specific derivative with a similar structure showed significant activity against both Jurkat and A431 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring were critical for enhancing cytotoxicity.

Case Study 2: Antimicrobial Testing

Another investigation evaluated various thiazole derivatives against common bacterial strains. The tested compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Reacting α-haloketones with thiourea under reflux conditions in ethanol or DMF .

- Aza-Michael addition : Coupling the thiazole intermediate with acrylonitrile derivatives using a base (e.g., NaH) and polar aprotic solvents (e.g., DMF) .

- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensure >95% purity .

- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C≡N bond at ~1.15 Å) and confirms E-stereochemistry .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z ~424) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Comparative SAR studies : Modify substituents (e.g., replacing 3-methoxyphenyl with 4-nitrophenyl) and test against target enzymes (e.g., kinase inhibition assays) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and explain discrepancies in IC values .

- Dose-response assays : Validate activity trends across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

Q. What methodologies are used to study the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure activity of target enzymes (e.g., cytochrome P450) pre/post compound exposure .

- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis-related pathways) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to improve target binding .

- Bioisosteric replacement : Replace thiazole with oxazole to assess impact on solubility and activity .

- 3D-QSAR models : Generate CoMFA/CoMSIA maps to prioritize synthetic targets .

Data Analysis and Optimization

Q. What experimental strategies optimize reaction yields during synthesis?

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions .

- In-line analytics : Use FTIR probes to monitor intermediate formation in real time .

- Scale-up protocols : Maintain stirring rate (>500 rpm) and inert atmosphere (N) to prevent side reactions .

Q. How can researchers address inconsistencies in crystallographic data interpretation?

- Multi-program validation : Refine X-ray data using SHELXL and Olex2 to cross-validate bond parameters .

- Twinned data correction : Apply HKL-3000 to resolve overlapping reflections in low-symmetry crystals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) to explain packing anomalies .

Stability and Reactivity

Q. What methods assess the compound’s stability under varying conditions?

- Forced degradation studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days; analyze via HPLC .

- pH stability profiling : Incubate in buffers (pH 1–13) and monitor degradation products (e.g., hydrolysis of nitrile to amide) .

- Accelerated stability testing : Use Arrhenius plots to predict shelf life at 25°C .

Q. How does the compound’s reactivity influence its application in further derivatization?

- Nitrile reactivity : React with hydroxylamine to form amidoximes for chelation studies .

- Electrophilic substitution : Brominate the thiazole ring using NBS to introduce handles for cross-coupling .

- Reduction : Convert nitrile to amine using LiAlH for peptide-like conjugates .

Computational and Theoretical Approaches

Q. Which computational tools predict the compound’s physicochemical and ADMET properties?

- ADMET prediction : SwissADME calculates logP (~3.2), solubility (LogS ≈ -4.5), and BBB permeability .

- DFT calculations : Gaussian 16 optimizes geometry and computes frontier orbitals (HOMO/LUMO) to explain redox behavior .

- MD simulations : GROMACS models protein-ligand dynamics over 100 ns to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.